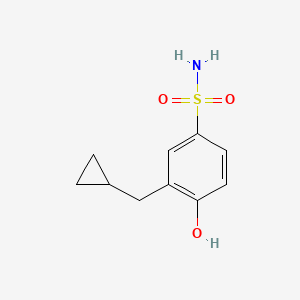
4-Bromo-N-cyclopentylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-cyclopentylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O. It is a derivative of picolinamide, where a bromine atom is substituted at the 4-position of the pyridine ring, and a cyclopentyl group is attached to the nitrogen atom of the amide group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopentylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopentyl group. One common method involves the bromination of picolinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Bromo-N-cyclopentylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Bromo-N-cyclopentylpicolinamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties
作用機序
The mechanism of action of 4-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Bromo-N-cyclopentylpicolinamide: Similar structure with bromine at the 5-position.
4-Bromo-N-methylpicolinamide: Similar structure with a methyl group instead of a cyclopentyl group.
4-Bromo-N-cyclopentylbenzamide: Similar structure with a benzamide core instead of picolinamide .
Uniqueness
4-Bromo-N-cyclopentylpicolinamide is unique due to the specific positioning of the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where these properties are desired .
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
4-bromo-N-cyclopentylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O/c12-8-5-6-13-10(7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChIキー |
PBRYNXICPQDKNS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


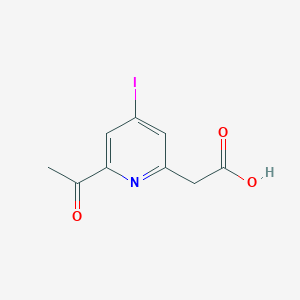
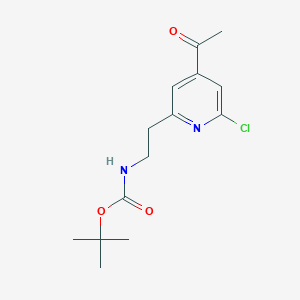
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)

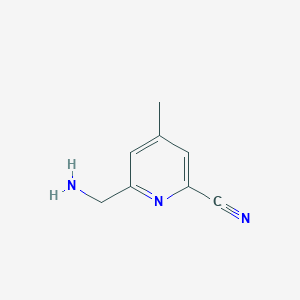
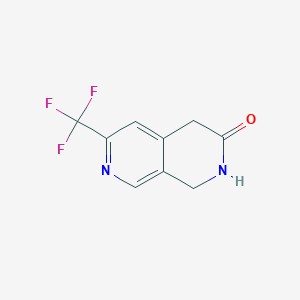
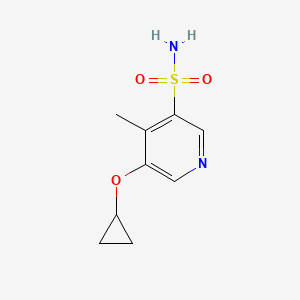
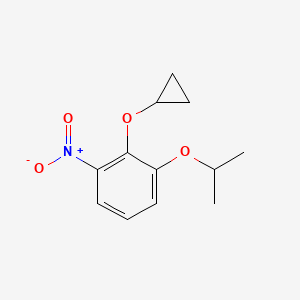
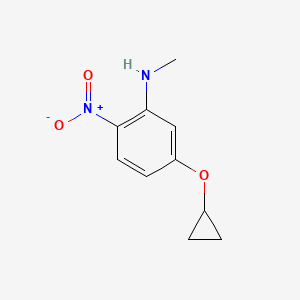
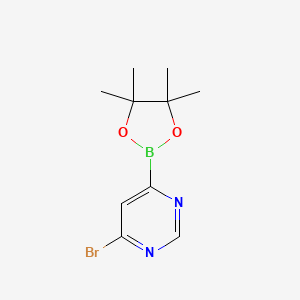
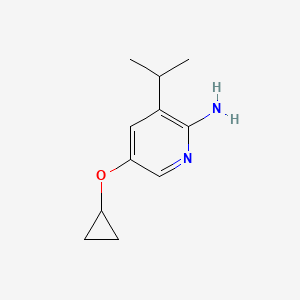
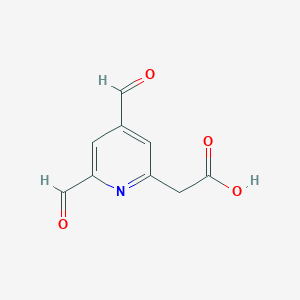
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
